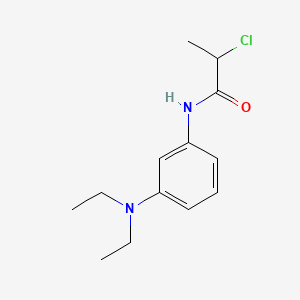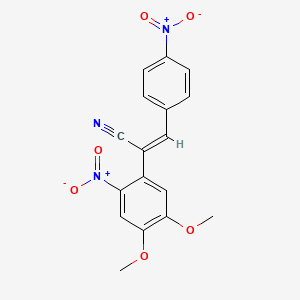![molecular formula C15H10F6N2O B11944993 N-[3,5-bis(trifluoromethyl)phenyl]-N'-phenylurea CAS No. 6528-01-4](/img/structure/B11944993.png)
N-[3,5-bis(trifluoromethyl)phenyl]-N'-phenylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3,5-ビス(トリフルオロメチル)フェニル]-N'-フェニルウレアは、その独特の構造特性と、科学および工業のさまざまな分野における重要な用途で知られる化学化合物です。この化合物は、フェニルウレア部分に結合したフェニル環に、2つのトリフルオロメチル基を備えています。トリフルオロメチル基の存在は、明確な化学的および物理的特性を付与し、研究や産業用途において貴重な化合物となっています。
準備方法
合成経路と反応条件
N-[3,5-ビス(トリフルオロメチル)フェニル]-N'-フェニルウレアの合成は、通常、3,5-ビス(トリフルオロメチル)アニリンとフェニルイソシアネートの反応を伴います。反応は、通常、ジクロロメタンまたはトルエンなどの有機溶媒中で、還流条件下で行われます。次に、生成物を再結晶またはカラムクロマトグラフィーによって精製して、所望の化合物を高純度で得ます。
工業生産方法
工業的な設定では、N-[3,5-ビス(トリフルオロメチル)フェニル]-N'-フェニルウレアの生産には、一貫した品質と収率を確保するために、連続フロープロセスが関与する可能性があります。自動反応器や精製システムの使用により、生産プロセスの効率とスケーラビリティを向上させることができます。
化学反応の分析
反応の種類
N-[3,5-ビス(トリフルオロメチル)フェニル]-N'-フェニルウレアは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、強酸化剤を使用して酸化することができ、対応する酸化生成物の生成につながります。
還元: 水素化アルミニウムリチウムなどの還元剤を使用して還元反応を実施でき、還元誘導体の生成につながります。
置換: トリフルオロメチル基は、特定の条件下で、他の官能基に置き換えられる置換反応に参加できます。
一般的な試薬と条件
酸化: 酸性媒体中の過マンガン酸カリウムまたは三酸化クロム。
還元: 無水エーテル中の水素化アルミニウムリチウム。
置換: メトキシドナトリウムまたはtert-ブトキシドカリウムなどの求核試薬。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化は対応するニトロ化合物またはカルボニル化合物を生成する可能性があり、還元はアミンまたはアルコールを生成する可能性があります。
科学研究用途
N-[3,5-ビス(トリフルオロメチル)フェニル]-N'-フェニルウレアは、科学研究において、以下を含む幅広い用途があります。
化学: 複雑な有機分子の合成におけるビルディングブロックとして、およびさまざまな有機反応における触媒として使用されます。
生物学: 抗菌性や抗がん性などの潜在的な生物活性について調査されています。
医学: 特に、薬物動態特性を強化した分子の設計における、創薬における潜在的な用途について調査されています。
工業: 高熱安定性や化学的劣化に対する耐性などの独自の特性を持つ特殊化学薬品や材料の製造に使用されます。
科学的研究の応用
N-[3,5-bis(trifluoromethyl)phenyl]-N’-phenylurea has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a catalyst in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
作用機序
N-[3,5-ビス(トリフルオロメチル)フェニル]-N'-フェニルウレアがその効果を発揮するメカニズムには、特定の分子標的と相互作用する能力が含まれます。トリフルオロメチル基は、化合物の親油性を高め、より効果的に生体膜を透過することを可能にします。この化合物は、標的タンパク質または酵素と水素結合やその他の相互作用を形成して、その活性を調節し、所望の生物学的または化学的効果をもたらす可能性があります。
類似の化合物との比較
類似の化合物
N,N'-ビス[3,5-ビス(トリフルオロメチル)フェニル]チオウレア: 構造は似ていますが、ウレア部分ではなくチオウレア部分を含んでいます。
3,5-ビス(トリフルオロメチル)アニリン: フェニルウレア部分は欠けていますが、トリフルオロメチル置換フェニル環を共有しています。
N-フェニル-ビス(トリフルオロメタンスルホンイミド): トリフルオロメチル基を含みますが、全体的な構造と官能基が異なります。
独自性
N-[3,5-ビス(トリフルオロメチル)フェニル]-N'-フェニルウレアは、トリフルオロメチル基とフェニルウレア部分の特定の組み合わせにより、独特な化学的および物理的特性を備えているため、独自です。この独自性により、高い安定性、親油性、および生物学的標的との特定の相互作用を必要とする用途において価値があります。
類似化合物との比較
Similar Compounds
N,N’-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Similar in structure but contains a thiourea moiety instead of a urea moiety.
3,5-Bis(trifluoromethyl)aniline: Lacks the phenylurea moiety but shares the trifluoromethyl-substituted phenyl ring.
N-Phenyl-bis(trifluoromethanesulfonimide): Contains trifluoromethyl groups but differs in the overall structure and functional groups.
Uniqueness
N-[3,5-bis(trifluoromethyl)phenyl]-N’-phenylurea is unique due to its specific combination of trifluoromethyl groups and phenylurea moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications requiring high stability, lipophilicity, and specific interactions with biological targets.
特性
CAS番号 |
6528-01-4 |
|---|---|
分子式 |
C15H10F6N2O |
分子量 |
348.24 g/mol |
IUPAC名 |
1-[3,5-bis(trifluoromethyl)phenyl]-3-phenylurea |
InChI |
InChI=1S/C15H10F6N2O/c16-14(17,18)9-6-10(15(19,20)21)8-12(7-9)23-13(24)22-11-4-2-1-3-5-11/h1-8H,(H2,22,23,24) |
InChIキー |
FCSLACXMLJUADJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)NC(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-[(2E)-2-(4-hydroxybenzylidene)hydrazinyl]-2-oxo-N-phenylacetamide](/img/structure/B11944943.png)

![(4S,5S)-4-(Prop-2-en-1-yl)-5-[2-(trimethylsilyl)ethyl]cyclohex-2-en-1-one](/img/structure/B11944947.png)





![{[3-(3,4-Dimethylcyclohex-3-en-1-yl)propyl]sulfanyl}benzene](/img/structure/B11944990.png)

